Cas no 338452-90-7 (N-(2-chloropyridin-4-yl)pivalamide)

N-(2-Chloropyridin-4-yl)pivalamide is a specialized organic compound featuring a chloropyridine core modified with a pivalamide group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chlorine substituent enhances electrophilic properties, facilitating further functionalization, while the pivalamide group contributes steric hindrance, improving selectivity in coupling reactions. Its stability under standard conditions ensures reliable handling and storage. The compound is particularly useful in cross-coupling reactions and heterocyclic chemistry, offering precise control in the construction of complex molecular frameworks. High purity grades are available to meet rigorous research and industrial requirements.
N-(2-chloropyridin-4-yl)pivalamide structure
338452-90-7 structure
Product Name:N-(2-chloropyridin-4-yl)pivalamide
CAS No:338452-90-7
MF:C10H13ClN2O
MW:212.676021337509
CID:1093438
PubChem ID:58398271
Update Time:2025-06-13

N-(2-chloropyridin-4-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-chloropyridin-4-yl)pivalamide
    • N-(2-chloropyridin-4-yl)-2,2-dimethylpropanamide
    • N-(2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide
    • N-(2-Cchloropyridin-4-yl)-2,2-dimethylpropanamide
    • SCHEMBL2616482
    • 338452-90-7
    • CS-0117790
    • AKOS016617535
    • N-(2-chloro-4-pyridyl)-2,2-dimethylpropionamide
    • DIZKRKCCZMNDRQ-UHFFFAOYSA-N
    • Inchi: 1S/C10H13ClN2O/c1-10(2,3)9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
    • InChI Key: DIZKRKCCZMNDRQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)NC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 212.0716407g/mol
  • Monoisotopic Mass: 212.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42Ų

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Additional information on N-(2-chloropyridin-4-yl)pivalamide

Recent Advances in the Study of N-(2-chloropyridin-4-yl)pivalamide (CAS: 338452-90-7)

N-(2-chloropyridin-4-yl)pivalamide (CAS: 338452-90-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and antimicrobial compounds. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for N-(2-chloropyridin-4-yl)pivalamide, emphasizing its role as a precursor in the synthesis of pyridine-based kinase inhibitors. The study demonstrated that this compound can be efficiently synthesized through a multi-step process involving palladium-catalyzed cross-coupling reactions, with a yield of approximately 85%. The researchers also noted the compound's stability under various conditions, making it a reliable building block for further chemical modifications.

In another significant development, a team of researchers from the University of Cambridge investigated the antimicrobial properties of N-(2-chloropyridin-4-yl)pivalamide derivatives. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study identified the chloro and pivalamide functional groups as critical for the observed bioactivity, suggesting that further optimization of these moieties could lead to the development of new antibiotics.

Additionally, computational studies have been conducted to predict the binding affinity of N-(2-chloropyridin-4-yl)pivalamide with various biological targets. Molecular docking simulations, as reported in a recent issue of the Journal of Chemical Information and Modeling, indicated that this compound has a high affinity for the ATP-binding site of certain kinases, particularly those involved in cancer cell proliferation. These findings support the potential use of N-(2-chloropyridin-4-yl)pivalamide as a scaffold for designing targeted kinase inhibitors.

Despite these promising results, challenges remain in the practical application of N-(2-chloropyridin-4-yl)pivalamide. For instance, its solubility in aqueous solutions is limited, which may affect its bioavailability. Recent efforts to address this issue have focused on the development of prodrugs or the incorporation of solubilizing groups into the molecule. A study published in European Journal of Pharmaceutical Sciences reported the successful synthesis of water-soluble derivatives, which showed improved pharmacokinetic profiles in preclinical models.

In conclusion, N-(2-chloropyridin-4-yl)pivalamide (CAS: 338452-90-7) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable candidate for further investigation. Future studies should focus on optimizing its physicochemical properties and exploring its therapeutic potential in more detail. The ongoing research in this area holds promise for the development of new drugs targeting a range of diseases, from infections to cancer.

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